molecular formula C17H13N3O2S B504758 N-[4-(thiophene-2-carbonylamino)phenyl]pyridine-3-carboxamide CAS No. 443126-05-4

N-[4-(thiophene-2-carbonylamino)phenyl]pyridine-3-carboxamide

Cat. No.: B504758
CAS No.: 443126-05-4
M. Wt: 323.4g/mol
InChI Key: LXIIQPWMPXSBAN-UHFFFAOYSA-N
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Description

N-[4-(thiophene-2-carbonylamino)phenyl]pyridine-3-carboxamide is a chemical compound with the molecular formula C₁₇H₁₃N₃O₂S. It is known for its unique structure, which includes a thienylcarbonyl group and a nicotinamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(thiophene-2-carbonylamino)phenyl]pyridine-3-carboxamide typically involves the reaction of 4-aminophenyl nicotinamide with 2-thienylcarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(thiophene-2-carbonylamino)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(thiophene-2-carbonylamino)phenyl]pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[4-(thiophene-2-carbonylamino)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide: A simpler compound with similar biological activities.

    Thienylcarbonyl derivatives: Compounds with similar structural features and chemical reactivity.

Uniqueness

N-[4-(thiophene-2-carbonylamino)phenyl]pyridine-3-carboxamide is unique due to its combined structural features of both nicotinamide and thienylcarbonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

443126-05-4

Molecular Formula

C17H13N3O2S

Molecular Weight

323.4g/mol

IUPAC Name

N-[4-(thiophene-2-carbonylamino)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C17H13N3O2S/c21-16(12-3-1-9-18-11-12)19-13-5-7-14(8-6-13)20-17(22)15-4-2-10-23-15/h1-11H,(H,19,21)(H,20,22)

InChI Key

LXIIQPWMPXSBAN-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3

solubility

0.4 [ug/mL]

Origin of Product

United States

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